molecular formula C18H25FN2O3 B11167498 N-(3-ethoxypropyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(3-ethoxypropyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11167498
M. Wt: 336.4 g/mol
InChI Key: NPHGGPZATHEMCJ-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a fluorophenyl group, and an ethoxypropyl chain, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Ethoxypropyl Chain: The ethoxypropyl chain is attached through an alkylation reaction using an ethoxypropyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropyl chain, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry: N-(3-ethoxypropyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems, including their interactions with proteins and enzymes.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects.

Industry: In industrial applications, this compound can be utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the pyrrolidine ring may contribute to the compound’s overall stability and reactivity. The ethoxypropyl chain can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • N-(3-ethoxypropyl)-N-{[5-(2-fluorophenyl)-2-furyl]methyl}amine
  • 2-[(3-ethoxypropyl)amino]-N-(4-fluorophenyl)acetamide
  • (3-ethoxypropyl)[(4-fluorophenyl)methyl]amine

Uniqueness: N-(3-ethoxypropyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide stands out due to its combination of a pyrrolidine ring, a fluorophenyl group, and an ethoxypropyl chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H25FN2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(3-ethoxypropyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H25FN2O3/c1-2-24-11-3-9-20-18(23)15-12-17(22)21(13-15)10-8-14-4-6-16(19)7-5-14/h4-7,15H,2-3,8-13H2,1H3,(H,20,23)

InChI Key

NPHGGPZATHEMCJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CC(=O)N(C1)CCC2=CC=C(C=C2)F

Origin of Product

United States

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